头孢噻定内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Biodegradable Polymer Synthesis

Cefathiamidine Lactone can be utilized in the synthesis of biodegradable polymers. These polymers have significant potential due to their biodegradability in the presence of enzymes, which is crucial for medical applications such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds .

Medical Drug Production

The compound’s ability to form a broad scope of derivatives makes it valuable in the pharmaceutical industry. It can be used for the production of drugs where its lactone structure may play a role in the design of molecules with specific pharmacokinetic properties .

Sustainable Material Development

In the field of sustainable materials, Cefathiamidine Lactone can contribute to the development of green solvents and fuel precursors. Its role as a platform compound in future bio-based economies is being explored, emphasizing the need for sustainable and environmentally friendly materials .

Flavor and Fragrance Industry

The volatile nature of lactones, including Cefathiamidine Lactone, makes them suitable for use as flavors and fragrances. They are widely applied in the food, cosmetics, and pharmaceutical industries to enhance aroma and taste .

Microbial Biosynthesis

There is potential for microbial biosynthesis of Cefathiamidine Lactone, which could lead to more sustainable production methods. Identifying and engineering microorganisms capable of biosynthesizing lactones from carbohydrates or renewable lipids is a key research area .

Antimicrobial Applications

Cefathiamidine Lactone may have applications in antimicrobial treatments. The structure of lactones can be designed to exhibit higher hydrogen bonding potential to specific receptors, which could be leveraged in the design of new antimicrobial agents .

安全和危害

Cefathiamidine Lactone may pose certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .

Mode of Action

Cefathiamidine Lactone acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .

Biochemical Pathways

As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of Cefathiamidine Lactone in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .

Result of Action

The primary result of Cefathiamidine Lactone’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .

Action Environment

The action of Cefathiamidine Lactone can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .

属性

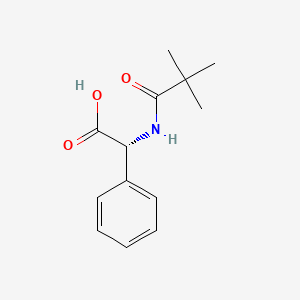

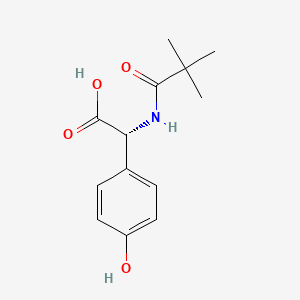

IUPAC Name |

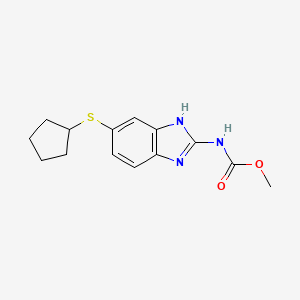

[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKQBDIOPXYUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is cefathiamidine lactone formed and how can it be identified?

A1: Cefathiamidine lactone is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of cefathiamidine lactone can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of cefathiamidine lactone from other compounds, including cefathiamidine itself. []

Q2: What is the significance of identifying cefathiamidine lactone in pharmaceutical preparations?

A2: Identifying cefathiamidine lactone is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of cefathiamidine lactone can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

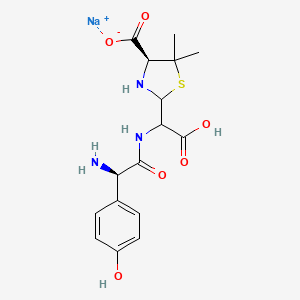

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)